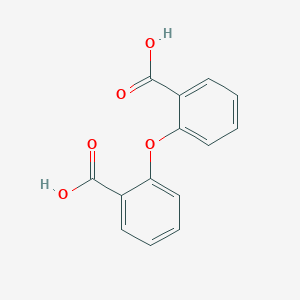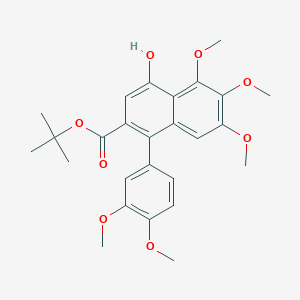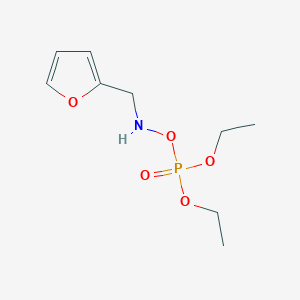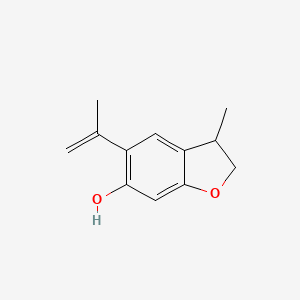
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-benzyloxy-3-methoxybenzaldehyde.
Reduction to Alcohol: The benzyloxy intermediate is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.
Formation of the Ethyl Chain: The alcohol is then subjected to a Grignard reaction with ethyl magnesium bromide to form the ethyl chain.
Acetamide Formation: Finally, the ethyl intermediate is reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the acetamide group to an amine.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(4-Hydroxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide
- N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-hydroxy-phenyl)-acetamide
Uniqueness
N-(2-(4-Benzyloxy-3-methoxy-phenyl)-ethyl)-2-(4-methoxy-phenyl)-acetamide is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
14028-72-9 |
|---|---|
Molekularformel |
C25H27NO4 |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C25H27NO4/c1-28-22-11-8-19(9-12-22)17-25(27)26-15-14-20-10-13-23(24(16-20)29-2)30-18-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,26,27) |
InChI-Schlüssel |
NTRKASZCUAZVEE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966372.png)




![Diallyl 4-[3-(3-bromo-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966416.png)

![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11966422.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B11966427.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966432.png)
![Bis(2-methoxyethyl) 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11966435.png)

